
2-(6-クロロ-1H-インドール-1-イル)エタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(6-chloro-1H-indol-1-yl)ethanamine” is a chemical compound with the molecular formula C10H11ClN2 . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole is a key structural element of many natural and synthetic substances, including pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of “2-(6-chloro-1H-indol-1-yl)ethanamine” consists of an indole ring attached to an ethanamine group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethanamine group consists of a two-carbon chain with an amine group at one end .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(6-chloro-1H-indol-1-yl)ethanamine” include a molecular weight of 160.22 g/mol . Other properties such as boiling point, vapor pressure, and solubility would depend on the specific conditions and may not be readily available in the literature .
科学的研究の応用
抗ウイルス活性
“2-(6-クロロ-1H-インドール-1-イル)エタンアミン”などのインドール誘導体は、抗ウイルス活性を有することが判明しています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製され、報告されています .
抗炎症特性
インドール誘導体は、抗炎症特性を示すことが判明しています。 これは、炎症を特徴とする状態の治療に有用な可能性があることを示しています .
抗がん用途
インドール誘導体は、抗がん特性を有することが判明しています。 これは、新しい抗がん剤の開発に役立つ可能性があることを示唆しています .
抗HIV活性
インドール誘導体は、抗HIV活性を有することが判明しています。 これは、HIVの新しい治療法の開発に役立つ可能性があることを示唆しています .
抗酸化特性
インドール誘導体は、抗酸化特性を示すことが判明しています。 これは、酸化ストレスを特徴とする状態の治療に有用な可能性があることを示しています .
抗菌活性
インドール誘導体は、抗菌活性を有することが判明しています。 これは、新しい抗菌薬の開発に役立つ可能性があることを示唆しています .
抗結核活性
インドール誘導体は、抗結核活性を有することが判明しています。 これは、結核の新しい治療法の開発に役立つ可能性があることを示唆しています .
抗糖尿病用途
インドール誘導体は、抗糖尿病特性を有することが判明しています。 これは、糖尿病の新しい治療法の開発に役立つ可能性があることを示唆しています .
将来の方向性
The future directions for research on “2-(6-chloro-1H-indol-1-yl)ethanamine” could include further studies on its synthesis, chemical reactions, and potential biological activities . These studies could help to elucidate the properties of this compound and its potential applications in various fields .
作用機序
Target of Action
It’s known that indole derivatives, which include 2-(6-chloro-1h-indol-1-yl)ethanamine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 2-(6-chloro-1H-indol-1-yl)ethanamine may also interact with multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting that 2-(6-chloro-1h-indol-1-yl)ethanamine may interact with its targets to induce a range of biological effects .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 2-(6-chloro-1H-indol-1-yl)ethanamine may influence a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that 2-(6-chloro-1h-indol-1-yl)ethanamine could have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-(6-chloro-1H-indol-1-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the levels of monoamines in the body. Additionally, 2-(6-chloro-1H-indol-1-yl)ethanamine has been found to bind to certain receptors, such as serotonin receptors, influencing neurotransmission and other cellular processes .
Cellular Effects
The effects of 2-(6-chloro-1H-indol-1-yl)ethanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, 2-(6-chloro-1H-indol-1-yl)ethanamine can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(6-chloro-1H-indol-1-yl)ethanamine involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as receptors and enzymes. For example, it binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, 2-(6-chloro-1H-indol-1-yl)ethanamine can inhibit the activity of monoamine oxidase enzymes, resulting in increased levels of monoamines. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-chloro-1H-indol-1-yl)ethanamine have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-(6-chloro-1H-indol-1-yl)ethanamine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of 2-(6-chloro-1H-indol-1-yl)ethanamine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of 2-(6-chloro-1H-indol-1-yl)ethanamine can result in toxic effects, such as liver damage and neurotoxicity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-(6-chloro-1H-indol-1-yl)ethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily by monoamine oxidase enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux within the cell, affecting the levels of key metabolites and the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(6-chloro-1H-indol-1-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by monoamine transporters, which facilitate its uptake into cells. Once inside the cell, 2-(6-chloro-1H-indol-1-yl)ethanamine can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(6-chloro-1H-indol-1-yl)ethanamine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-(6-chloro-1H-indol-1-yl)ethanamine has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are essential for understanding the precise mechanisms of action of the compound .
特性
IUPAC Name |
2-(6-chloroindol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-2-1-8-3-5-13(6-4-12)10(8)7-9/h1-3,5,7H,4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVQTXCDLSIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
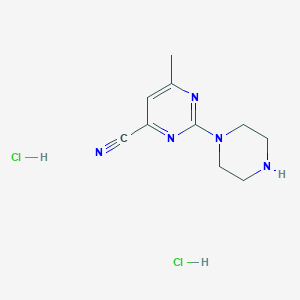
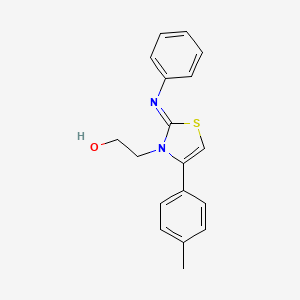
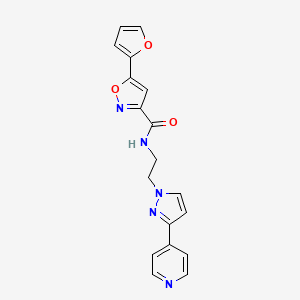
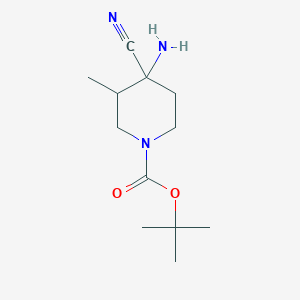
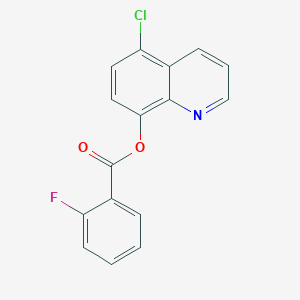
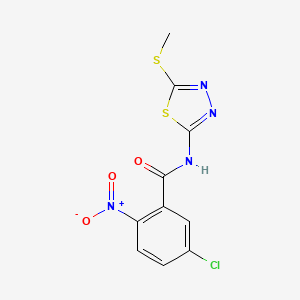
![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)



![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2591646.png)

